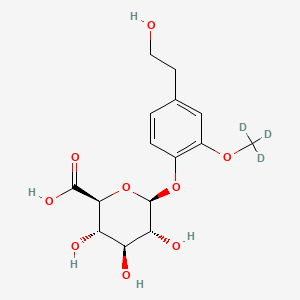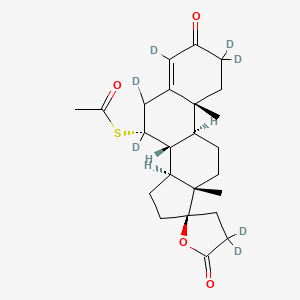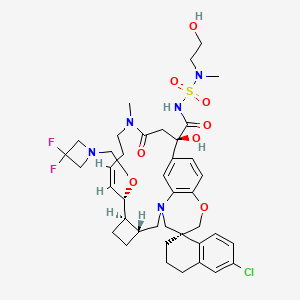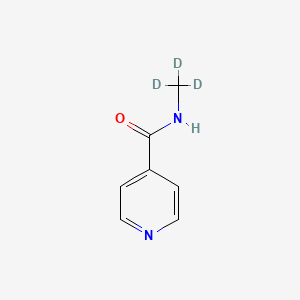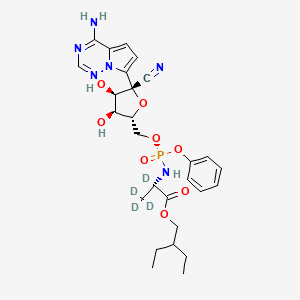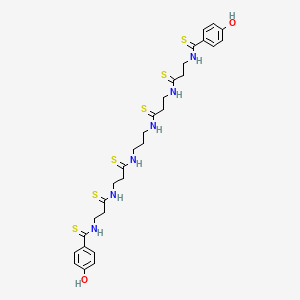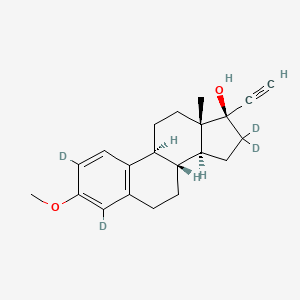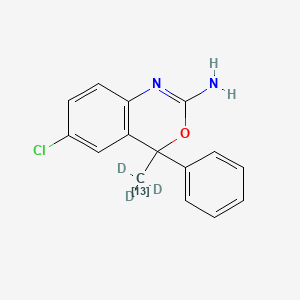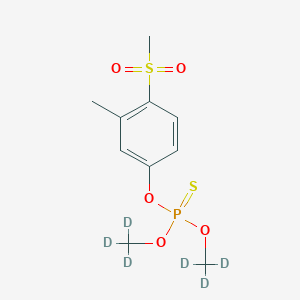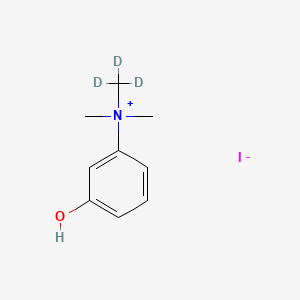
3-Hydroxyphenyltrimethylammonium-d3 iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of phenyltrimethylammonium iodide, where the phenyl group is substituted with a hydroxy group at the third position, and the trimethylammonium group is deuterated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a trimethylammonium group through a series of reactions involving methylation and quaternization.
Industrial Production Methods
Industrial production of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyphenyltrimethylammonium-d3 (iodide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a phenyltrimethylamine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or sodium bromide.
Major Products
Oxidation: Products include 3-hydroxybenzophenone or 3-hydroxybenzaldehyde.
Reduction: Products include 3-hydroxyphenyltrimethylamine.
Substitution: Products include 3-hydroxyphenyltrimethylammonium chloride or bromide.
Applications De Recherche Scientifique
3-Hydroxyphenyltrimethylammonium-d3 (iodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trimethylammonium group can interact with negatively charged regions. The deuterium atoms provide stability and can affect the compound’s metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrimethylammonium iodide: Lacks the hydroxy group and deuterium atoms.
3-Hydroxyphenyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.
3-Hydroxyphenyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is unique due to its deuterium atoms, which provide enhanced stability and distinct properties in NMR spectroscopy. The presence of the hydroxy group also allows for additional chemical reactivity compared to its non-hydroxy counterparts.
Propriétés
Formule moléculaire |
C9H14INO |
|---|---|
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)-dimethyl-(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3; |
Clé InChI |
KNPHMCQIKGHPRU-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



